molecular formula C8H9BrN2 B1525706 1-(5-Bromopyridin-2-yl)cyclopropanamine CAS No. 944718-22-3

1-(5-Bromopyridin-2-yl)cyclopropanamine

Cat. No.: B1525706
CAS No.: 944718-22-3
M. Wt: 213.07 g/mol
InChI Key: GCXOCGMUISIQHN-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a cyclopropanamine group attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine typically involves the reaction of 5-bromo-2-cyanopyridine with titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) under nitrogen atmosphere at 0°C. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(5-Bromopyridin-2-yl)cyclopropanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(5-Chloropyridin-2-yl)cyclopropanamine
  • 1-(5-Fluoropyridin-2-yl)cyclopropanamine
  • 1-(5-Iodopyridin-2-yl)cyclopropanamine

Comparison: 1-(5-Bromopyridin-2-yl)cyclopropanamine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXOCGMUISIQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723434
Record name 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944718-22-3
Record name 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5-bromopicolinonitrile (1.82 g, 10.0 mmol), tetrapropoxytitanium (3.26 ml, 11.0 mmol) and boron trifluoride diethyl etherate (2.51 ml 20.0 mmol) at 0° C. was added ethylmagnesium bromide (1.0M in ether, 22 ml, 22.0 mmol) The resulting solution was allowed to stir at it for 3 h. Ammonium chloride solution was added and the solution was extracted with ethyl acetate for three times. The organic layers were collected and washed with brine and dried over sodium sulfate. After concentration the crude product was purified by SiO2 column.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step One
Quantity
3.26 mL
Type
catalyst
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-bromopicolinonitrile (D9) (43.6 g, 0.238 mol) was suspended in diethyl ether (1.3 L) and the resulting mixture was cooled to −78° C. Titanium (IV) isopropoxide (74.4 g, 0.262 mol) was added dropwise and the reaction mixture was stirred for 5 min. Ethylmagnesium bromide 1M in diethyl ether (525 ml, 0.525 mol) was added dropwise and the resulting reaction mixture was stirred for 30 mins at −78° C. The reaction mixture was allowed to warm to room temperature for 1 hour then boron trifluoride etherate (107 ml) was added dropwise. After stirred at room temperature for 2 hours, the reaction was quenched with 1M HCl (1.5 L). The aqueous layer was washed with diethyl ether (1 L) and then basified (pH=9) with 2N NaOH (1.25 L). The resulting mixture was extracted with ethyl acetate. The organic layer was dried over Na2SO4 and evaporated in vacuo. The residue was purified by column chromatography eluting with a mixture petroleum ether/ethyl acetate 1:1. Collected fractions after solvent evaporation afforded the title compound (D10) (15.7 g) as a grey solid.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
525 mL
Type
solvent
Reaction Step Two
Quantity
107 mL
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four
Quantity
74.4 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-2-yl)cyclopropanamine
Reactant of Route 2
1-(5-Bromopyridin-2-yl)cyclopropanamine
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1-(5-Bromopyridin-2-yl)cyclopropanamine
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1-(5-Bromopyridin-2-yl)cyclopropanamine
Reactant of Route 5
1-(5-Bromopyridin-2-yl)cyclopropanamine
Reactant of Route 6
1-(5-Bromopyridin-2-yl)cyclopropanamine

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